Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride, also known as Methyldopa Methyl Ester Hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 261.70 g/mol. This compound is primarily recognized for its pharmaceutical applications, particularly in the treatment of hypertension and as an antihypertensive agent. Its structure features an amino group and hydroxyl groups, which contribute to its biological activity.
This compound falls under the category of antihypertensives and antiparkinson agents, being a derivative of Methyldopa, a well-known medication for managing high blood pressure. It is classified as an organic compound and is often utilized in various chemical and pharmaceutical research applications due to its unique structural properties .
The synthesis of methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride typically involves several key steps:
The molecular structure of methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride can be represented by its SMILES notation: Cl.COC(=O)[C@@](C)(N)Cc1ccc(O)c(O)c1
. The compound has a chiral center at the carbon adjacent to the amino group, which is critical for its biological activity.
Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride participates in various chemical reactions typical for amines and esters:
These reactions are essential for modifying the compound's structure for various pharmaceutical applications .
Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride acts primarily as an antihypertensive agent through several mechanisms:
These mechanisms contribute to its effectiveness in lowering blood pressure in hypertensive patients .
The physical properties of methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride include:
Chemical properties include:
Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride is primarily used in:
The versatility of this compound makes it valuable in both academic research settings and industrial applications within the pharmaceutical sector .
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: